molecular formula C7H3BrClFO B1528414 2-Bromo-3-chloro-6-fluorobenzaldehyde CAS No. 1056264-66-4

2-Bromo-3-chloro-6-fluorobenzaldehyde

Cat. No. B1528414
CAS RN: 1056264-66-4
M. Wt: 237.45 g/mol
InChI Key: XDWZRCXBBQWCBS-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-6-fluorobenzaldehyde is a chemical compound with the CAS Number: 1056264-66-4 . It is a white to yellow solid and is used as an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

2-Bromo-6-fluorobenzaldehyde is used to synthesize bicyclic heterocycles such as indazoles, through a reaction of 2-bromo-6-fluorobenzaldehyde, primary amines, and sodium azide, catalyzed by copper (II) oxide .


Molecular Structure Analysis

The molecular weight of this compound is 237.46 . The IUPAC name is this compound . The InChI code is 1S/C7H3BrClFO/c8-7-4(3-11)6(10)2-1-5(7)9/h1-3H .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It should be stored in a refrigerator . .

Scientific Research Applications

Synthesis and Antimicrobial Screening

2-Bromo-3-chloro-6-fluorobenzaldehyde has been utilized in the synthesis of fluorinated chromones and chlorochromones. These compounds, derived from bromo-2-fluorobenzaldehyde, have been screened for their antimicrobial activities, highlighting the compound's potential in developing new antimicrobial agents (Jagadhani et al., 2014).

Experimental and Theoretical Studies

This chemical has been a subject of various experimental and theoretical studies. For instance, research focusing on its structural characterization using techniques like X-ray diffraction, FT-IR, and Raman spectroscopy has been conducted. These studies provide insights into the conformational isomers, geometrical parameters, and vibrational frequencies of similar compounds, enhancing our understanding of their molecular properties (Parlak et al., 2014).

Synthesis of Bioactive Compounds

The compound has also been involved in the synthesis of various bioactive compounds. For instance, research has been conducted on synthesizing derivatives like methyl 4-bromo-2-methoxybenzoate, showcasing the versatility of this compound in organic synthesis (Chen Bing-he, 2008).

Application in Cross-Coupling Reactions

Another significant application is in palladium-catalyzed cross-coupling reactions. This process is instrumental in the construction of various compounds with potential biological, medicinal, and material applications (Ghosh & Ray, 2017).

Radiolabeling in Medicinal Chemistry

In medicinal chemistry, this compound has been used as an intermediate in the synthesis of radiolabeled compounds. These applications are crucial in the development of diagnostic and therapeutic agents in nuclear medicine (Johnströma et al., 1994).

Waste Treatment Applications

Interestingly, the compound has also been studied in the context of wastewater treatment. For example, research on treating high-concentration wastewater from 2-Chloro-6-fluorobenzaldehyde manufacturing using macroporous resin has been conducted, indicating its role in environmental management (Xiaohong & Ltd Hangzhou, 2009).

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-bromo-3-chloro-6-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-7-4(3-11)6(10)2-1-5(7)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWZRCXBBQWCBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C=O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1056264-66-4
Record name 2-Bromo-3-chloro-6-fluorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of diisopropylamine (5 mL, 35.4 mmol) in THF (30 mL) at 0° C. under argon was added n-butyl lithium (16.5 mL of 1.6 M solution in hexane, 26.4 mmol) slowly over 20 minutes. The mixture was cooled to −75° C. and 2-bromo-1-chloro-4-fluorobenzene (5 g, 23.9 mmol) in THF (20 mL) was added dropwise over 15 mins whilst maintaining the temperature <−70° C. The solution was then stirred at −75° C. for 45 mins and then DMF (2.2 mL, 28.6 mmol) was added over 5 mins. The mixture was stirred at −78° C. for 2 hrs and then allowed to reach room temperature. Water was added and the aqueous layer was extracted with ethyl acetate. The combined extracts were washed with brine and the solvent evaporated. Chromatography (silica gel, ethyl acetate/hexane) gave the title compound (D21) as a yellow solid (3.344 g)
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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